

Comparative Performance & Safety Guide: N-(2,2-difluoroethyl)cyclopentanamine[1][2]

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Compound of Interest

Compound Name: N-(2,2-difluoroethyl)cyclopentanamine

Cat. No.: B13227024

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Executive Summary: The Fluorine Advantage

In the optimization of lead compounds, **N-(2,2-difluoroethyl)cyclopentanamine** (CAS: 1178128-04-5) serves as a strategic bioisostere for the standard N-ethylcyclopentanamine moiety.[1][2] While the non-fluorinated ethyl group is metabolically labile and highly basic, the introduction of the 2,2-difluoroethyl motif offers two critical performance advantages:

- **Metabolic Blockade:** The C–F bonds sterically and electronically impede Cytochrome P450-mediated -dealkylation, significantly extending half-life ().[1][2]
- **pKa Modulation:** The electron-withdrawing effect of the fluorine atoms typically lowers the amine pKa by 2–3 log units (from ~10.5 to ~7.5–8.0), improving membrane permeability and reducing lysosomal trapping (phospholipidosis risk).[2]

This guide objectively compares the toxicity and performance profile of this fluorinated building block against its non-fluorinated analog, providing experimental protocols to validate these

claims in your specific scaffold.[2]

Comparative Analysis: Fluorinated vs. Non-Fluorinated

The following data synthesis contrasts the physicochemical and toxicological profiles of **N-(2,2-difluoroethyl)cyclopentanamine** against N-ethylcyclopentanamine.

Table 1: Physicochemical & Safety Profile Comparison

Feature	N-Ethylcyclopentanamine (Baseline)	N-(2,2-difluoroethyl)cyclopentanamine (Product)	Impact on Drug Design
Metabolic Stability	Low/Medium Rapid -dealkylation via CYP450 (formation of acetaldehyde).[1][2]	High C-H bond oxidation at the -carbon is deactivated by -fluorines.[1][2]	Extended and reduced dosing frequency.
Basicity (pKa)	~10.5 (Highly Basic) High ionization at physiological pH.[2]	~7.8 (Moderately Basic) Increased fraction of neutral species at pH 7.[2]4.	Improved Permeability (CNS/Cellular) & Reduced hERG liability.[2]
Lipophilicity (LogD)	Moderate	Slightly Higher (+0.3 to +0.5 log units)	Compensated by lower pKa for overall better Lipophilic Efficiency (LipE).[2]
Toxicity Risk: Metabolites	Acetaldehyde Known cellular toxin (DNA adducts).[1][2]	Difluoroacetaldehyde / DFAA Theoretical risk, but formation is kinetically disfavored.[2]	Lower Reactive Metabolite Burden.
Toxicity Risk: hERG	High Risk High pKa amines often bind hERG channel pore.[1][2]	Reduced Risk Lower pKa reduces affinity for the hERG pore.[2]	Improved Cardiovascular Safety Margin.
Phospholipidosis	High Risk Cationic amphiphilic drugs accumulate in lysosomes.[1][2]	Low Risk Reduced basicity prevents lysosomal trapping.[1][2]	Reduced Cytotoxicity.

Deep Dive: Toxicity Mechanisms & Metabolic Fate

Understanding the specific toxicity profile requires analyzing the metabolic pathways.[2] The primary safety advantage of the difluoroethyl group is the prevention of "Metabolic Switching."
[2]

Mechanism 1: Blockade of Bioactivation

In non-fluorinated amines, CYP450 enzymes attack the

-carbon (next to nitrogen), leading to an unstable carbinolamine intermediate which collapses to release acetaldehyde (toxic) and the primary amine.

- The Fluorine Effect: The strong electronegativity of the fluorine atoms on the
-carbon pulls electron density, making the
-C-H bonds stronger and less susceptible to CYP450 Hydrogen Atom Transfer (HAT).

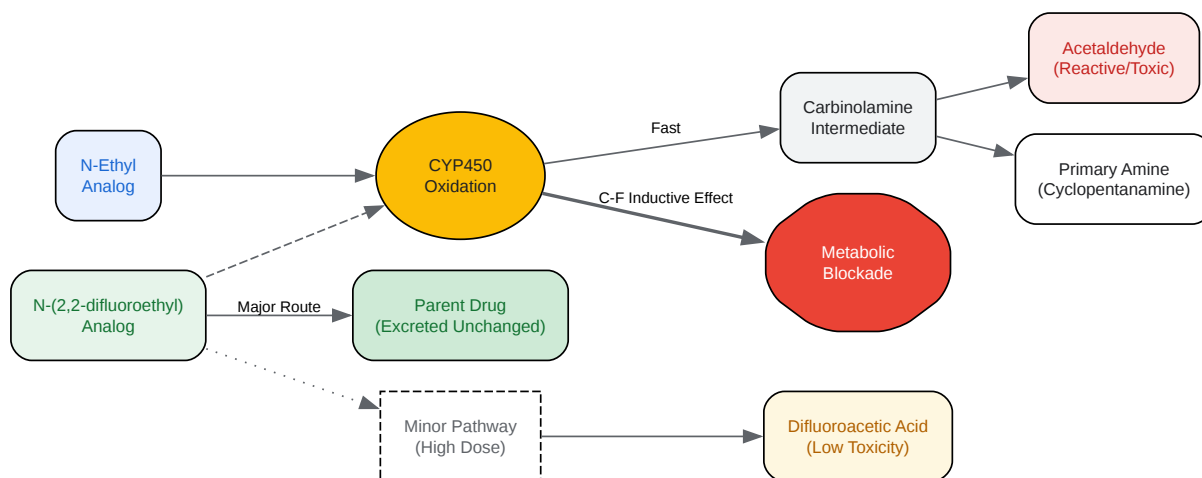
Mechanism 2: The "Dark Side" Risk (Difluoroacetic Acid)

While rare, if oxidative deamination does occur (or if the cyclopentyl group is cleaved first), the resulting metabolite is 2,2-difluoroethylamine, which can be oxidized to difluoroacetic acid (DFAA).[1]

- Note: Unlike monofluoroacetic acid (a potent Krebs cycle inhibitor/rodenticide), DFAA is significantly less toxic but should still be monitored in high-dose toxicology studies (nephrotoxicity marker).[2]

Diagram 1: Metabolic Fate Comparison

The following diagram illustrates the divergent pathways between the ethyl and difluoroethyl analogs.



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Figure 1: Comparative metabolic fate.[1][2] The difluoroethyl group blocks the rapid oxidation pathway that generates reactive aldehydes, favoring the excretion of the stable parent compound.

Experimental Protocols (Validation)

To validate the safety and stability advantages in your specific drug discovery program, the following protocols are recommended.

Protocol A: Comparative Microsomal Stability (Metabolic Clearance)

Objective: Quantify the

improvement of the difluoroethyl analog vs. the ethyl analog.

- Preparation:

- Prepare 10 mM stock solutions of Test Compound (Difluoro) and Reference (Ethyl) in DMSO.[2]
- Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) on ice.[2]
- Incubation:
 - Buffer: 100 mM Potassium Phosphate (pH 7.4).
 - Reaction Mix: 0.5 mg/mL microsomes + 1 μ M test compound.
 - Pre-incubation: 5 min at 37°C.
 - Start: Add NADPH regenerating system (final 1 mM).
- Sampling:
 - Aliquot 50 μ L at

min into 150 μ L ice-cold Acetonitrile (containing Internal Standard).
- Analysis:
 - Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
- Calculation:
 - Plot

vs. time.[2] Slope

gives

.[1][2]
 - Success Criteria: Difluoro analog should show

half-life improvement over ethyl analog.[1][2]

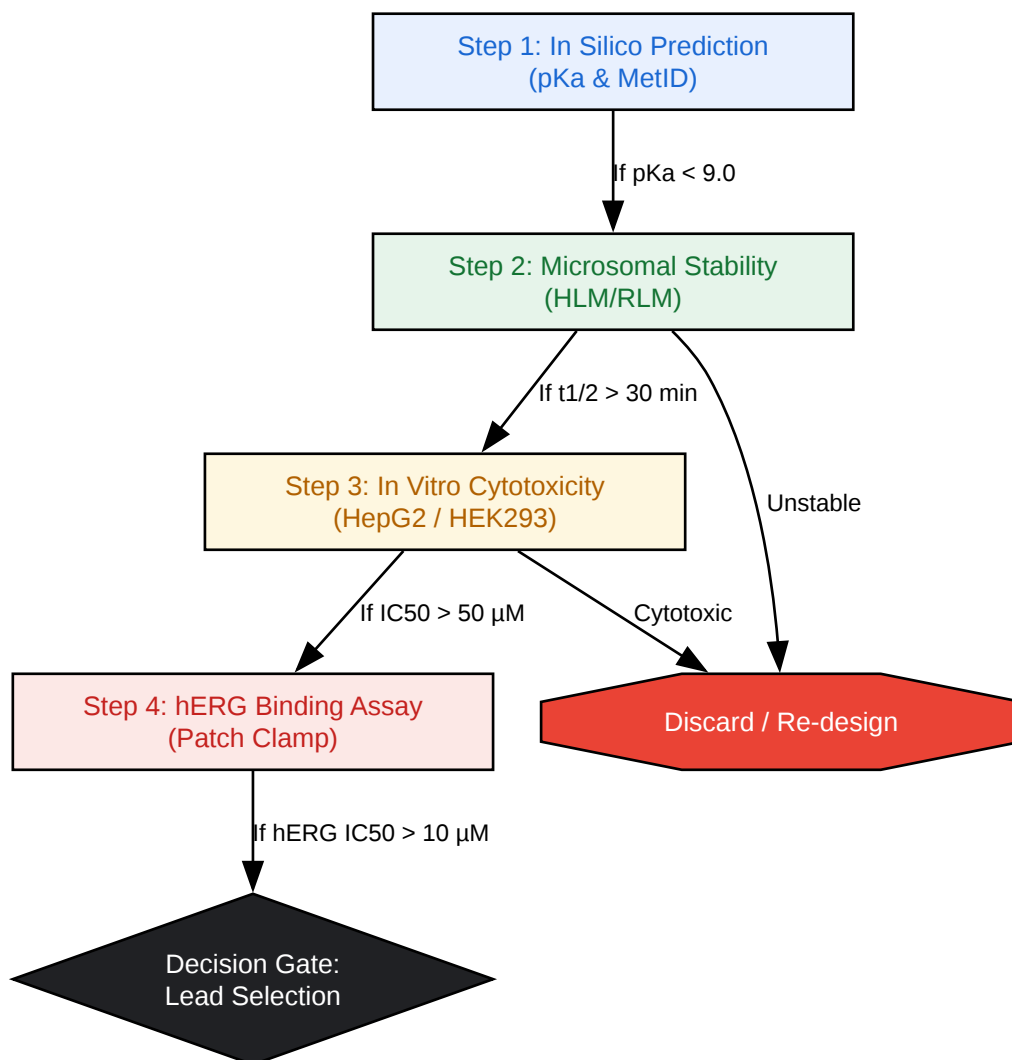
Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)

Objective: Confirm that the difluoroethyl group does not introduce new bioactivation risks (e.g., defluorination-elimination).[2]

- Incubation: Similar to Protocol A, but include 5 mM Glutathione (GSH) and 1 mM KCN (to trap iminium ions) in the matrix.[2]
- Analysis:
 - Perform LC-MS/MS using a Neutral Loss scan (loss of 129 Da for GSH adducts) or Precursor Ion scan.[2]
 - Look specifically for adducts with mass shift
Da (GSH).[1][2]
- Interpretation:
 - Absence of GSH adducts confirms the chemical stability of the C-F bond under physiological metabolic conditions.[2]

Toxicity Screening Workflow

Implement this cascade to filter out high-risk analogs early.



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Figure 2: Recommended screening cascade. The difluoroethyl analog is expected to pass Step 2 and Step 4 with higher success rates than the ethyl analog.[1]

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